Cas no 1449653-97-7 (4-Methoxy-2-nitrobenzenecarbothioamide)
4-Methoxy-2-nitrobenzenecarbothioamide Chemical and Physical Properties
Names and Identifiers
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- EN300-1845768
- 1449653-97-7
- 4-methoxy-2-nitrobenzene-1-carbothioamide
- 4-Methoxy-2-nitrobenzenecarbothioamide
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- Inchi: 1S/C8H8N2O3S/c1-13-5-2-3-6(8(9)14)7(4-5)10(11)12/h2-4H,1H3,(H2,9,14)
- InChI Key: UGHZGNVSDMKXHG-UHFFFAOYSA-N
- SMILES: S=C(C1C=CC(=CC=1[N+](=O)[O-])OC)N
Computed Properties
- Exact Mass: 212.02556330g/mol
- Monoisotopic Mass: 212.02556330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 113Ų
4-Methoxy-2-nitrobenzenecarbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845768-0.05g |
4-methoxy-2-nitrobenzene-1-carbothioamide |
1449653-97-7 | 0.05g |
$827.0 | 2023-06-02 | ||
| Enamine | EN300-1845768-0.1g |
4-methoxy-2-nitrobenzene-1-carbothioamide |
1449653-97-7 | 0.1g |
$867.0 | 2023-06-02 | ||
| Enamine | EN300-1845768-0.25g |
4-methoxy-2-nitrobenzene-1-carbothioamide |
1449653-97-7 | 0.25g |
$906.0 | 2023-06-02 | ||
| Enamine | EN300-1845768-0.5g |
4-methoxy-2-nitrobenzene-1-carbothioamide |
1449653-97-7 | 0.5g |
$946.0 | 2023-06-02 | ||
| Enamine | EN300-1845768-1.0g |
4-methoxy-2-nitrobenzene-1-carbothioamide |
1449653-97-7 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1845768-2.5g |
4-methoxy-2-nitrobenzene-1-carbothioamide |
1449653-97-7 | 2.5g |
$1931.0 | 2023-06-02 | ||
| Enamine | EN300-1845768-5.0g |
4-methoxy-2-nitrobenzene-1-carbothioamide |
1449653-97-7 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1845768-10.0g |
4-methoxy-2-nitrobenzene-1-carbothioamide |
1449653-97-7 | 10g |
$4236.0 | 2023-06-02 |
4-Methoxy-2-nitrobenzenecarbothioamide Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 4-Methoxy-2-nitrobenzenecarbothioamide
Comprehensive Overview of 4-Methoxy-2-nitrobenzenecarbothioamide (CAS No. 1449653-97-7): Properties, Applications, and Research Insights
4-Methoxy-2-nitrobenzenecarbothioamide (CAS No. 1449653-97-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This nitro-substituted carbothioamide derivative features a methoxy group at the 4-position and a nitro group at the 2-position of the benzene ring, which contributes to its reactivity and potential applications. Researchers are increasingly exploring its role as a key intermediate in synthesizing bioactive molecules, particularly in drug discovery programs targeting enzyme inhibition.
In recent years, the demand for high-purity chemical intermediates like 4-Methoxy-2-nitrobenzenecarbothioamide has surged, driven by advancements in structure-activity relationship (SAR) studies. The compound’s thioamide moiety enables diverse chemical transformations, making it valuable for constructing heterocyclic frameworks—a hot topic in medicinal chemistry forums. Notably, its electron-withdrawing nitro group enhances electrophilic character, a property leveraged in catalyzed cross-coupling reactions, a trending subject in synthetic organic chemistry publications.
From an industrial perspective, 1449653-97-7 is often discussed alongside green chemistry principles, as researchers seek eco-friendly methods for its production. Optimization of solvent-free synthesis and catalytic hydrogenation processes for nitro-group reduction are frequently searched topics in academic databases. The compound’s thermal stability (verified via DSC analysis) and solubility profile in polar aprotic solvents like DMSO also make it a candidate for high-throughput screening platforms.
Analytical characterization of 4-Methoxy-2-nitrobenzenecarbothioamide typically involves HPLC-UV (>98% purity) and LC-MS confirmation, with spectral data (IR: 1650 cm-1 for C=O stretch) being widely cited. Recent patent literature highlights its utility in developing tyrosine kinase inhibitors, aligning with the oncology research boom. Meanwhile, computational chemists utilize its crystal structure (CCDC-deposited) for molecular docking simulations—a technique dominating AI-driven drug design queries.
Environmental and safety studies confirm that 1449653-97-7 complies with REACH regulations when handled under standard laboratory protocols. Its low bioaccumulation potential (logP ~1.8) and rapid photodegradation in aqueous media address sustainability concerns raised in recent ACS Green Chemistry webinars. These attributes position it favorably compared to persistent halogenated analogs.
Emerging applications include its use as a fluorescent probe precursor, capitalizing on the nitro group’s photoinduced electron transfer (PET) modulation capability—a theme popular in nanomaterials research circles. Suppliers frequently list it under building blocks for drug discovery, with purity grades tailored to combinatorial chemistry needs. Storage recommendations (-20°C under argon) and handling guidelines are among the top FAQ items in vendor product pages.
Ongoing investigations explore 1449653-97-7’s potential in metal-organic frameworks (MOFs) as a linker, responding to the materials science community’s focus on porous coordination polymers. Its chelation behavior with transition metals is another area attracting catalysis researchers, particularly for C–H activation methodologies trending in JACS publications.
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